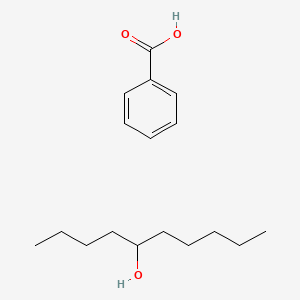

Benzoic acid;decan-5-ol

Description

Benzoic Acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, featuring a benzene ring substituted with a carboxyl group. It is a white crystalline solid with a melting point of 122°C, boiling point of 250°C, and a pKa of 4.20, indicating weak acidity . It is sparingly soluble in cold water (1.7 g/L at 0°C) but dissolves readily in organic solvents like ethanol or acetone . Applications include food preservation (as sodium benzoate), pharmaceutical intermediates, and synthesis of esters and amides .

Decan-5-ol (C₁₀H₂₁OH) is a secondary alcohol with a hydroxyl group on the fifth carbon of a 10-carbon chain.

However, hypothetical interactions could involve esterification (forming decyl benzoate) or co-formulation. This analysis focuses on comparing these components with structurally or functionally related compounds.

Properties

CAS No. |

144297-18-7 |

|---|---|

Molecular Formula |

C17H28O3 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

benzoic acid;decan-5-ol |

InChI |

InChI=1S/C10H22O.C7H6O2/c1-3-5-7-9-10(11)8-6-4-2;8-7(9)6-4-2-1-3-5-6/h10-11H,3-9H2,1-2H3;1-5H,(H,8,9) |

InChI Key |

WASHNSIZHSJUBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;decan-5-ol can be achieved through various methods. One common approach involves the esterification of benzoic acid with decan-5-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of benzoic acid;decan-5-ol may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of solid acid catalysts can facilitate the esterification process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Aromatic Ring Reactions

The electron-withdrawing carboxyl group directs electrophilic substitution to the meta position:

Carboxyl Group Reactions

The -COOH group engages in acid-derived transformations:

Mechanistic Insights :

-

Decarboxylation : Cu₂O in subcritical water facilitates electron transfer from the carboxylate to the aromatic ring, releasing CO₂ and forming benzene with 100% selectivity .

-

Esterification : Protonation of -COOH enhances electrophilicity, enabling nucleophilic attack by alcohols like decan-5-ol .

Decan-5-ol Reactions

| Reaction Type | Expected Conditions | Typical Products | Notes |

|---|---|---|---|

| Oxidation | CrO₃, H⁺ | Ketone (e.g., 5-decanone) | Tertiary alcohols resist oxidation |

| Esterification | Acid anhydride, H⁺ | Decan-5-yl ester | Slower than primary alcohols |

| Dehydration | H₂SO₄, heat | Alkene mixture (via E1/E2) | Follows Zaitsev’s rule |

Critical Gap : No experimental studies on decan-5-ol were identified in the reviewed literature. Its steric hindrance (branched C5-OH) likely reduces reaction rates compared to linear alcohols.

Joint Reactivity: Benzoic Acid + Decan-5-ol

The two compounds may interact via:

-

Esterification : Forms benzoyl decan-5-yl ester (C₆H₅COO-C₁₀H₂₁) under acidic conditions .

-

Acid-Base Reactions : Decan-5-ol (weak base) could partially deprotonate benzoic acid in non-aqueous media.

Research Advancements

-

Copper-Catalyzed Decarboxylation : Cu₂O in subcritical water achieves near-quantitative benzene yields (350°C, 30 MPa), outperforming traditional CeHY catalysts .

-

LMCT-Driven Radical Pathways : Copper carboxylates enable decarboxylative hydroxylation of benzoic acids, bypassing classical thermal limitations .

Scientific Research Applications

Benzoic acid;decan-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving carboxylic acids and alcohols.

Industry: Benzoic acid;decan-5-ol is used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzoic acid;decan-5-ol involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Membrane Interaction: The long alkyl chain of decan-5-ol can interact with lipid membranes, altering their fluidity and permeability.

Signal Transduction: The aromatic ring of benzoic acid can participate in signal transduction pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Table 1: Benzoic Acid vs. Related Carboxylic Acids

Key Findings :

- Acidity : Salicylic acid (pKa 2.98) is more acidic due to intramolecular hydrogen bonding stabilizing the deprotonated form .

- Thermal Stability : 4-Hydroxybenzoic acid has a higher melting point (215°C) due to stronger hydrogen bonding .

- Bioactivity: Benzoic acid derivatives like 2-Amino-5-Bromo Benzoic Acid show antineoplastic activity comparable to cisplatin in certain cancer cell lines .

Table 2: Decan-5-ol vs. Other Alcohols

Key Findings :

- Prebiotic Relevance : Decan-5-ol facilitates vesicle formation with fatty acids, suggesting a role in early cellular structures .

- Solubility: Ethanol’s miscibility in water contrasts with decan-5-ol’s hydrophobicity, highlighting chain length and hydroxyl position effects.

Table 3: Benzoic Acid Derivatives vs. Decanol Derivatives

Key Findings :

Q & A

Basic Question: How can researchers determine the purity of benzoic acid in synthesized or commercial samples?

Answer:

Purity assessment typically combines titration (acid-base neutralization using NaOH, with phenolphthalein indicator) and chromatographic methods (HPLC or LC-MS). For example, reverse-phase HPLC with UV detection at 254 nm separates benzoic acid from impurities . Differential Scanning Calorimetry (DSC) can also detect melting point deviations caused by impurities (pure benzoic acid melts at 122.4°C) . Advanced studies employ Standard Addition Methods to quantify benzoic acid in complex matrices like sunscreen, using boron-doped diamond electrodes and Square Wave Voltammetry (SWV) to achieve detection limits of 0.1 µM .

Advanced Question: How should researchers design experiments to optimize benzoic acid production in microbial or chemical synthesis?

Answer:

Use Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, pH, substrate concentration). For instance, in yogurt fermentation, RSM revealed that 37°C and 6.5 pH maximized benzoic acid yield (Table 2, ). Kinetic studies (e.g., esterification progress monitoring via LiChrosolv® ethanol in HPLC) help refine reaction conditions . For catalytic pathways, track intermediates using LC-MS (Creative Proteomics’ platform) to validate mechanisms like decarboxylation or Grignard synthesis .

Basic Question: What analytical techniques are suitable for characterizing benzoic acid’s solubility in polar/non-polar solvents?

Answer:

Conductometric titration in water-methanol systems measures ionic dissociation (e.g., benzoic acid’s conductivity in 80% methanol increases linearly with concentration due to enhanced solvation) . UV-Vis spectroscopy (λmax ~270 nm) quantifies solubility in hydrophobic solvents via Beer-Lambert law . For advanced studies, molecular dynamics simulations correlate solubility parameters with Hansen solubility spheres derived from thermochemical data (e.g., enthalpy of sublimation: 89–92 kJ/mol) .

Advanced Question: How can contradictory thermochemical data for benzoic acid (e.g., enthalpy of sublimation) be resolved?

Answer:

Contradictions arise from methodological differences:

- Knudsen effusion : Reports ΔsubH = 86.6–90.9 kJ/mol (range due to temperature-dependent vapor pressure measurements) .

- Thermogravimetry (TG) : Yields lower values (e.g., 88.1 kJ/mol) due to kinetic artifacts .

To resolve discrepancies, apply NIST-recommended calibration using benzoic acid as a standard. Cross-validate via adiabatic calorimetry (precision ±0.1%) in controlled humidity to minimize hygroscopic errors .

Basic Question: What purification methods are recommended for benzoic acid post-synthesis?

Answer:

Recrystallization from hot water (solubility: 3.4 g/L at 25°C) removes non-polar impurities . For oxidation byproducts (e.g., benzaldehyde from KMnO4-mediated synthesis), use acid-base extraction : dissolve crude product in NaOH, filter, then precipitate with HCl . Advanced purification employs sublimation under vacuum (100–120°C) to isolate high-purity crystals .

Advanced Question: How can researchers validate benzoic acid’s role as a preservative in biological systems without interfering with microbial assays?

Answer:

Use isotope-labeled benzoic acid (e.g., ¹³C-labeled) tracked via LC-MS to distinguish exogenous vs. endogenous sources in microbial cultures . For toxicity studies, pair microcalorimetry (monitor metabolic heat flow) with flow cytometry to assess cell viability. Control pH (<4.5) to prevent dissociation into inactive benzoate ions .

Basic Question: What safety protocols are critical when handling benzoic acid in laboratory settings?

Answer:

- Use fume hoods during sublimation (vapor inhalation risk).

- Avoid skin contact (pH <3 in concentrated solutions); neutralize spills with NaHCO3.

- Store in amber glass at <25°C to prevent photodegradation .

Advanced Question: How do researchers reconcile conflicting spectral data (e.g., IR, NMR) for benzoic acid derivatives?

Answer:

Conflicts often stem from polymorphism or solvent effects. For example:

- IR : Carboxylic acid dimer O-H stretch (2500–3000 cm⁻¹) shifts in DMSO due to hydrogen bonding .

- NMR : Aromatic proton splitting patterns vary with crystallographic packing (e.g., monoclinic vs. orthorhombic forms) . Use solid-state NMR or X-ray crystallography (CCDC databases) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.